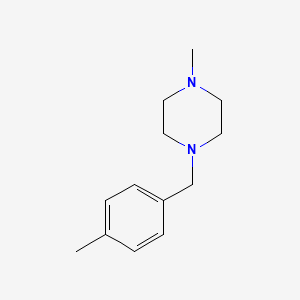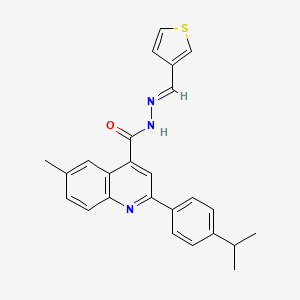
1-methyl-4-(4-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-(4-methylbenzyl)piperazine, also known as 4-MBCP, is a piperazine derivative that has been of interest to researchers due to its potential therapeutic applications. It is a compound that has been synthesized in the laboratory and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-methyl-4-(4-methylbenzyl)piperazine is not fully understood. However, it is believed to act on the GABAergic and dopaminergic systems in the brain. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that has a calming effect. It has also been found to increase the levels of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and movement.
Biochemical and Physiological Effects
1-methyl-4-(4-methylbenzyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of GABA and dopamine in the brain, which are neurotransmitters that have a calming and mood-regulating effect. It has also been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 1-methyl-4-(4-methylbenzyl)piperazine in lab experiments include its ability to exhibit a range of biochemical and physiological effects, its ease of synthesis, and its potential therapeutic applications. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action, and the need for careful dosing to avoid potential side effects.
Future Directions
There are several future directions for research on 1-methyl-4-(4-methylbenzyl)piperazine. One area of research could focus on its potential use in the treatment of Parkinson's disease, as it has been found to increase the levels of dopamine in the brain. Another area of research could focus on its potential use in the treatment of anxiety and depression, as it has been found to exhibit anxiolytic and antidepressant properties in animal models. Additionally, further research could be done to fully understand its mechanism of action and to optimize its synthesis method.
Synthesis Methods
The synthesis of 1-methyl-4-(4-methylbenzyl)piperazine involves the reaction of 4-methylbenzyl chloride with piperazine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield. The synthesis method has been optimized to ensure the purity and consistency of the product.
Scientific Research Applications
1-methyl-4-(4-methylbenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to increase the levels of dopamine in the brain.
properties
IUPAC Name |
1-methyl-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-3-5-13(6-4-12)11-15-9-7-14(2)8-10-15/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDPDUAEOGGTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-methylbenzyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)



![N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide](/img/structure/B5779471.png)
![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)

![1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)

![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)

![1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)
![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)